molecular formula C7H10N2 B1607750 2,2-Diethylmalononitrile CAS No. 28118-33-4

2,2-Diethylmalononitrile

Cat. No. B1607750
CAS RN: 28118-33-4
M. Wt: 122.17 g/mol
InChI Key: AIEHSKCCVPIDNR-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, molecular formula, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties include reactivity, flammability, and types of chemical reactions the substance undergoes.


Scientific Research Applications

Alzheimer's Disease Research

2,2-Diethylmalononitrile derivatives have been utilized in Alzheimer's disease research. Specifically, a derivative ([18F]FDDNP) was used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This study provided insights into the development of these pathological features and their correlation with memory performance scores, offering a noninvasive technique for monitoring Alzheimer's disease progression and response to treatments (Shoghi-Jadid et al., 2002).

Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives

Diethyl 2-fluoromalonate ester, a compound related to 2,2-Diethylmalononitrile, has been used as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. These derivatives are synthesized through nucleophilic aromatic substitution reactions, followed by various chemical processes such as decarboxylation and esterification. This highlights its role in the synthesis of complex organic compounds (Harsanyi et al., 2014).

Insecticide Development

A compound structurally similar to 2,2-Diethylmalononitrile, [3,5-di-(α,α,α-trifluoromethyl)- N -ethyl-anilino] methylenemalononitrile (MON-0856), was found to be selectively toxic to insects, particularly effective against Lepidoptera larvae. This compound's activity was observed upon topical application to larvae, foliar application to plants, and systemic application in plants when applied to the soil, demonstrating its potential as an insecticide (Darlington et al., 1972).

Medicinal Chemistry

Diethylamine, using malononitrile as a reagent, has been shown to be an efficient organocatalyst in the diastereoselective synthesis of Bcl-2 protein antagonists and their analogues. These compounds are important in medicinal chemistry, particularly in cancer research. The use of malononitrile in this context demonstrates its application in the synthesis of biologically active compounds (Kulkarni et al., 2013).

Unnatural Amino Acids Synthesis

2,2-Diethylmalononitrile has been utilized in the synthesis of 2,2-dialkyl-3-aminopropionic acids, important intermediates for β-lactams and other biologicallyuseful compounds. This synthesis pathway demonstrates the chemical versatility of 2,2-Diethylmalononitrile in producing unnatural amino acids, which are significant in pharmaceutical research and development (Jnaneshwara et al., 1999).

Environmental Remediation

Studies in environmental biotechnology have explored the biodegradation and biotransformation of explosives, which often contain nitrile groups similar to those in 2,2-Diethylmalononitrile. Understanding the microbial and plant pathways for the metabolism of these compounds is crucial for managing pollutants and developing effective remediation strategies (Rylott et al., 2011).

Antioxidant Activity in Biomaterials

A study on polymerization of aminomalononitrile, which shares structural similarity with 2,2-Diethylmalononitrile, revealed that the resulting films exhibited antioxidant activity. This research indicates the potential application of such materials in biomaterials science, highlighting the role of nitrile-containing compounds in developing new materials with beneficial properties (Ball, 2020).

Antiviral Research

Research on triazenopyrazole derivatives, synthesized using compounds like ethoxymethylenemalononitrile, has shown potential inhibitory effects against HIV-1. This illustrates the role of malononitrile derivatives in the development of antiviral compounds, contributing to the field of medicinal chemistry (Larsen et al., 1999).

Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and behaviors.


properties

IUPAC Name

2,2-diethylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEHSKCCVPIDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380425
Record name 2,2-diethylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethylmalononitrile

CAS RN

28118-33-4
Record name 2,2-diethylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Malononitrile (15.2 g) was mixed with TBAB (3.0 g, 4 mol %) and ethyl iodide (36.8 mL, 2 equiv.). After stirring for 30 minutes at room temperature, the mixture was cooled in an ice bath, KOtBu (51.6 g, 2 equiv.) was added portionwise, the ice bath was removed, and the mixture was stirred for 30 minutes at room temperature. Extraction with DCM/H2O, drying over Na2SO4 and evaporation under reduced pressure gave 40 grams of crude material, which was purified by flash chromatography eluting with DCM. This yielded 20.4 grams of an orange oil which solidified upon standing. 1H NMR (400 MHz, CDCl3) δ 1.29 (t, J=7.5 Hz, 6H), 2.00 (q, J=7.5 Hz, 4H).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
51.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A van Loevezijn, J Venhorst… - Journal of medicinal …, 2011 - ACS Publications
The 5-HT 6 receptor (5-HT 6 R) has been in the spotlight for several years regarding CNS-related diseases. We set out to discover novel, neutral 5-HT 6 R antagonists to improve off-…
Number of citations: 53 pubs.acs.org

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